

ATTO 465 Maleimide: A Technical Guide for Single-Molecule Detection

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Compound of Interest

Compound Name: ATTO 465 maleimid

Cat. No.: B1262725

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For Researchers, Scientists, and Drug Development Professionals

ATTO 465 maleimide is a high-performance fluorescent probe specifically designed for demanding applications in life sciences, including single-molecule detection.[1][2] This technical guide provides an in-depth overview of its properties, detailed experimental protocols, and its application in single-molecule fluorescence resonance energy transfer (smFRET).

Core Photophysical and Chemical Properties

ATTO 465 is a novel fluorescent label derived from acriflavine, exhibiting strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[3][4] Its maleimide derivative allows for specific labeling of thiol groups, commonly found in cysteine residues of proteins.[5] The rigid structure of ATTO dyes minimizes cis-trans isomerization, leading to exceptional fluorescence intensity and minimal spectral shifts upon conjugation.

Quantitative Data Summary

The key photophysical and chemical properties of **ATTO 465 maleimide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	
Emission Maximum (λ_{em})	506 nm	
Molar Extinction Coefficient (ϵ_{max})	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	75%	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Molecular Weight (MW)	518 g/mol	
Stokes Shift	53 nm	
Correction Factor (CF260)	1.09	
Correction Factor (CF280)	0.48	

Experimental Protocols

Protein Labeling with ATTO 465 Maleimide

This protocol outlines the general procedure for labeling proteins with **ATTO 465 maleimide**. Optimization may be required for specific proteins and applications.

1. Protein Preparation:

- Dissolve the protein at a concentration of 50-100 μM in a suitable buffer at pH 7.0-7.5. Commonly used buffers include 10-100 mM phosphate, Tris, or HEPES.
- If the protein contains disulfide bonds, reduction is necessary. Use a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
 - If DTT is used, it must be removed by dialysis before adding the dye. TCEP does not require removal.

- To prevent re-oxidation of thiols, it is advisable to perform the labeling in an oxygen-free environment, especially after DTT treatment.

2. Dye Preparation:

- Immediately before use, prepare a 10-20 mM stock solution of **ATTO 465 maleimide** in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Protect the stock solution from light.

3. Labeling Reaction:

- Add a 10-20 fold molar excess of the **ATTO 465 maleimide** stock solution to the protein solution while gently stirring.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C in the dark.

4. Quenching and Purification:

- To stop the reaction, add a low molecular weight thiol such as glutathione or mercaptoethanol to consume excess maleimide.
- Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by extensive dialysis at 4°C in an appropriate buffer.

5. Storage:

- Store the labeled protein conjugate under the same conditions as the unlabeled protein. For storage at 4°C, 2 mM sodium azide can be added as a preservative.

Single-Molecule FRET (smFRET) Experiment

smFRET is a powerful technique to study conformational dynamics and interactions of individual biomolecules. ATTO 465 can serve as a donor or acceptor fluorophore in a FRET pair. The choice of the FRET partner will depend on the desired spectral overlap.

1. Sample Preparation:

- Label the biomolecule of interest with the donor (e.g., **ATTO 465 maleimide**) and acceptor fluorophores at specific sites.
- Immobilize the labeled biomolecules on a passivated surface (e.g., a PEG-coated coverslip) for Total Internal Reflection Fluorescence (TIRF) microscopy, or use them in solution for confocal microscopy.

2. Imaging:

- Excite the donor fluorophore (ATTO 465) using a laser line close to its absorption maximum (e.g., 445 nm).
- Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate filters.

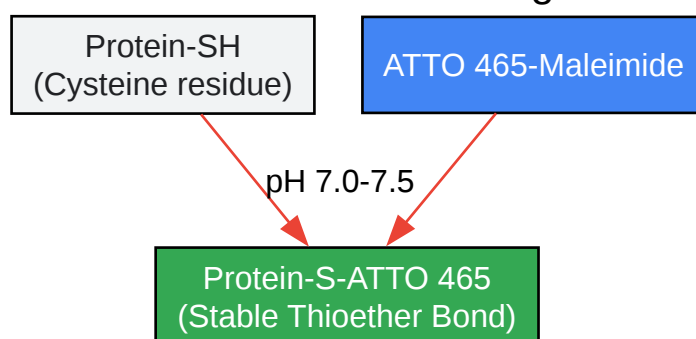
3. Data Analysis:

- Calculate the FRET efficiency (E) for each single molecule based on the intensities of the donor (ID) and acceptor (IA) fluorescence.
- Analyze the FRET efficiency distributions and time trajectories to understand the conformational states and dynamics of the biomolecule.

Visualizations

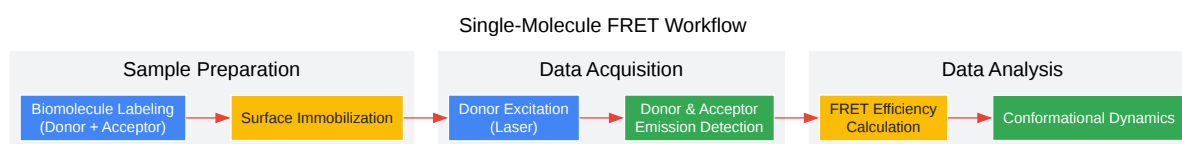
The following diagrams illustrate key processes and concepts related to the use of **ATTO 465 maleimide** in single-molecule detection.

ATTO 465 Maleimide Labeling Reaction

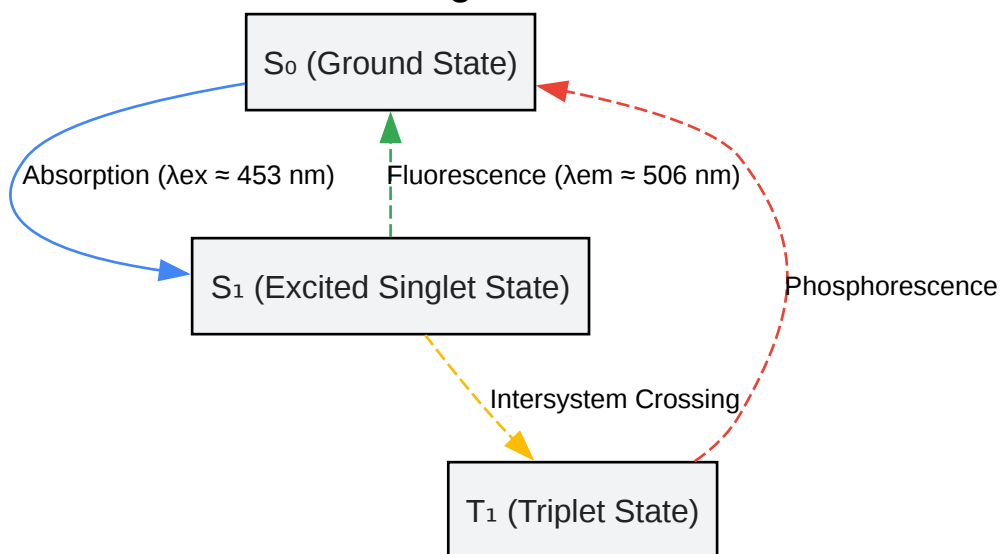


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Caption: Covalent labeling of a protein's cysteine residue with **ATTO 465 maleimide**.



Jablonski Diagram for ATTO 465



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Email: info@benchchem.com